Strongylophorine-26

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

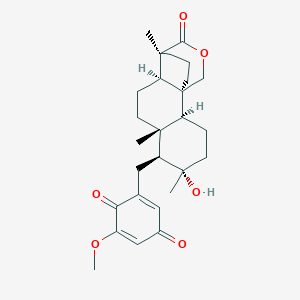

Strongylophorine-26 is a diterpenoid that is 15,17-epoxypodocarpan-15-one substituted by a hydroxy group at position 13, methyl groups at positions 8 and 13 and a (5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl group at position 14 (the 13alpha,14beta stereoisomer). Isolated from the marine sponge Petrosia corticata, it exhibits antineoplastic activity. It has a role as an antineoplastic agent, an animal metabolite and a marine metabolite. It is a diterpenoid, a meroterpenoid, a gamma-lactone, an enol ether, a tertiary alcohol and a member of p-quinones.

科学的研究の応用

Cancer Research

Inhibition of Cancer Cell Invasion

One of the most notable applications of Strongylophorine-26 is its role as an inhibitor of cancer cell invasion. Research indicates that this compound effectively inhibits the invasion of tumor cells, which is a critical step in cancer metastasis. A study published in the Journal of Natural Products revealed that synthetic analogues of this compound were developed to explore its structure-activity relationship (SAR) and to identify key components responsible for its anti-invasion activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the Rho signaling pathway, which is crucial for cell motility and invasion. The compound acts as a Rho-dependent inhibitor, thereby disrupting the signaling necessary for cancer cell movement . This action highlights its potential as a therapeutic agent in cancer treatment.

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound has been achieved through various methods, including catalytic oxidative quinone heterofunctionalization. This method utilizes transition metals to facilitate the functionalization of p-quinones, leading to the successful synthesis of this compound . Understanding these synthetic pathways is essential for producing analogues with enhanced biological activity.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound have provided insights into the structural features that contribute to its biological activity. For instance, modifications to specific moieties have been shown to significantly impact its efficacy as an anti-cancer agent .

Pharmacological Properties

Proteasome Inhibition

this compound has also been identified as a proteasome inhibitor, which can disrupt protein degradation pathways in cancer cells. This property may enhance its effectiveness as an anti-cancer agent by promoting apoptosis in malignant cells .

Neuroprotective Effects

In addition to its anti-cancer properties, related compounds such as Strongylophorine-8 have demonstrated neuroprotective effects through activation of the Nrf2/ARE pathway. While this compound itself has not been extensively studied for neuroprotection, its structural similarities suggest potential for similar applications .

Table 1: Summary of Key Studies on this compound

化学反応の分析

Catalytic Oxidative Quinone Functionalization

The first total synthesis of strongylophorine-26 was achieved via a Co(OAc)₂- and Mn(OAc)₃·2H₂O-catalyzed oxidative quinone heterofunctionalization (Figure 1) . Key steps include:

-

Quinone Activation : A p-quinone intermediate undergoes nucleophilic attack by oxygen, nitrogen, or sulfur nucleophiles.

-

Catalytic Cycle : Cobalt and manganese catalysts enable oxygen-mediated reoxidation, ensuring catalytic turnover .

-

Lactonization : A directed photochemical sp³ C–H δ-lactonization forms the critical A-ring lactone moiety .

Reaction Conditions :

| Step | Catalysts/Reagents | Yield (%) |

|---|---|---|

| Quinone functionalization | Co(OAc)₂, Mn(OAc)₃·2H₂O, O₂ | 65–78 |

| δ-Lactonization | UV light, Fe(acac)₃ | 72 |

A-Ring Lactone Modifications

The A-ring lactone is critical for anti-invasion activity. Synthetic analogues (+)-3 and (-)-3 were prepared to probe SAR :

-

Lactone Hydrolysis : Removal of the lactone reduced activity by >90%, confirming its necessity .

-

Stereochemical Dependence : The 4S,5R configuration enhances binding to molecular targets involved in cancer cell invasion .

Bislactone Derivatives

Chemical interconversion of this compound with strongylophorine-8 yielded the bislactone derivative 8 (Figure 2) . This derivative showed:

-

Reduced Cytotoxicity : IC₅₀ increased from 0.8 μM (parent) to 12.5 μM .

-

Structural Insights : X-ray analysis revealed conformational rigidity imparted by the bislactone .

C–H Lactonization

The δ-lactonization proceeds via a radical mechanism:

-

Fe(acac)₃-mediated H-abstraction generates a carbon-centered radical.

Oxidative Functionalization

The cobalt/manganese-catalyzed quinone reaction follows a single-electron transfer (SET) pathway:

Biological Correlation of Chemical Modifications

| Derivative | Anti-Invasion Activity (IC₅₀) | Cytotoxicity (IC₅₀) |

|---|---|---|

| This compound | 0.8 μM | 1.2 μM |

| Bislactone 8 | >25 μM | 12.5 μM |

| Analog (+)-3 | 2.4 μM | 3.8 μM |

Data from demonstrate that lactone integrity and stereochemistry directly modulate biological potency.

特性

分子式 |

C27H36O6 |

|---|---|

分子量 |

456.6 g/mol |

IUPAC名 |

2-[[(1S,2S,5S,6S,7R,10R,11S)-5-hydroxy-5,7,11-trimethyl-12-oxo-13-oxatetracyclo[9.3.3.01,10.02,7]heptadecan-6-yl]methyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H36O6/c1-24-10-6-20-25(2)8-5-9-27(20,15-33-23(25)30)19(24)7-11-26(3,31)21(24)13-16-12-17(28)14-18(32-4)22(16)29/h12,14,19-21,31H,5-11,13,15H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |

InChIキー |

AMOGVPDDGBDGJG-FOMYWIRZSA-N |

異性体SMILES |

C[C@@]12CC[C@H]3[C@@]4(CCC[C@@]3([C@H]1CC[C@]([C@H]2CC5=CC(=O)C=C(C5=O)OC)(C)O)COC4=O)C |

正規SMILES |

CC12CCC3C4(CCCC3(C1CCC(C2CC5=CC(=O)C=C(C5=O)OC)(C)O)COC4=O)C |

同義語 |

strongylophorine-26 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。